4,5-Di-p-tolyl-thiazol-2-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-bis(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-11-3-7-13(8-4-11)15-16(20-17(18)19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLANDBNUPHBVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368343 | |
| Record name | 4,5-Di-p-tolyl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827785 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
102026-45-9 | |
| Record name | 4,5-Di-p-tolyl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 4,5-Di-p-tolyl-thiazol-2-ylamine
Foreword: The Rationale for a Structured Inquiry
The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This scaffold is present in numerous FDA-approved drugs, demonstrating its therapeutic versatility. However, this chemical class is not without its complexities; the same features that grant it biological activity can also predispose it to metabolic activation, flagging it as a potential toxicophore.[1]
This guide focuses on a specific, under-characterized member of this family: 4,5-Di-p-tolyl-thiazol-2-ylamine (hereafter designated Cpd-DPTA ). The presence of bulky, lipophilic p-tolyl groups at the C4 and C5 positions suggests distinct steric and electronic properties that warrant a systematic investigation. The objective of this document is not to provide a rigid protocol but to outline a logical, multi-tiered screening cascade. This strategy is designed to efficiently profile the preliminary biological activity of Cpd-DPTA, generating foundational data to guide subsequent, more resource-intensive research endeavors. Our approach is rooted in the known activities of analogous structures, primarily focusing on the anticancer and anti-inflammatory potential that is well-documented for the 2-aminothiazole class.[2][3][4][5][6][7]
Section 1: The Foundational Tier – General Cytotoxicity Profiling
Expertise & Causality: Before exploring any specific mechanism of action, it is imperative to establish the fundamental effect of Cpd-DPTA on cell viability. This initial tier serves two critical purposes: 1) It identifies the effective concentration range, preventing the use of overtly toxic or inert concentrations in subsequent, more sensitive mechanistic assays, and 2) It provides the first critical data point for potential anticancer activity. A compound exhibiting potent cytotoxicity against cancer cells but minimal effect on non-malignant cells is an ideal candidate for oncological development.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for this purpose. It is a robust, colorimetric assay that measures mitochondrial reductase activity, which serves as a reliable proxy for metabolic activity and, by extension, cell viability.[8][9][10] Its widespread use ensures that the resulting data is readily comparable to historical datasets for other compounds.
Experimental Workflow: Tier 1 Screening
Caption: Workflow for Tier 1 cytotoxicity screening using the MTT assay.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Line Selection & Culture:
-
Utilize a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), which are standard choices in initial NCI screening protocols.[11]
-
Include a non-cancerous human cell line, such as HaCaT (immortalized keratinocytes), to assess general cytotoxicity and determine a preliminary therapeutic window.
-
Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.[12]
-
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Seed cells into clear, flat-bottomed 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Cpd-DPTA in sterile DMSO.
-
Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).[13] Ensure the final DMSO concentration in each well remains below 0.5% to avoid solvent-induced toxicity.
-
Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "no treatment" wells.
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Reagent & Measurement:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Presentation: Cytotoxicity Profile
The primary endpoint of this assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of Cpd-DPTA required to inhibit cell viability by 50%.
| Cell Line | Tissue of Origin | Cpd-DPTA IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | [Example Data: 12.8 ± 1.5] | 0.9 ± 0.1 |
| NCI-H460 | Lung Carcinoma | [Example Data: 25.2 ± 3.1] | 1.3 ± 0.2 |
| SF-268 | Glioma | [Example Data: 19.7 ± 2.4] | 1.1 ± 0.1 |
| HaCaT | Non-cancerous Keratinocyte | [Example Data: >100] | 5.8 ± 0.7 |
| Note: Data are presented as mean ± standard deviation from three independent experiments. Control data for a known cytotoxic agent like Doxorubicin is crucial for assay validation. |
Section 2: The Mechanistic Tier – Probing High-Probability Pathways
Expertise & Causality: Based on the Tier 1 cytotoxicity data, we proceed to investigate plausible mechanisms of action. The structure of Cpd-DPTA, a 2-aminothiazole, strongly suggests two high-probability pathways prevalent in the literature for this scaffold: inhibition of key enzymes in the inflammatory cascade and disruption of protein kinase signaling pathways critical for cancer cell proliferation.[3][4][14] We will pursue these in parallel.
Pathway A: Anti-Inflammatory Potential via COX/LOX Inhibition
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[4] Their inhibition is a key strategy for anti-inflammatory drug development.[7] Cell-free enzymatic assays are ideal for this stage as they directly measure compound-enzyme interaction, eliminating the complexities of cellular uptake and metabolism.
Caption: Simplified arachidonic acid pathway showing targets for Cpd-DPTA.
Protocol 2: Cell-Free COX/LOX Inhibition Assays
-
COX-1/COX-2 Inhibition Assay: Commercially available colorimetric or fluorometric inhibitor screening kits (e.g., from Cayman Chemical) provide a standardized and reliable method.[7][15]
-
Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme.
-
In a 96-well plate, add buffer, heme, and the enzyme.
-
Add Cpd-DPTA across a range of concentrations (e.g., 1-100 µM). Include a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Add a colorimetric substrate that reacts with the prostaglandin G₂ produced by the enzyme.
-
Measure absorbance and calculate the percentage of inhibition relative to the vehicle control.
-
-
5-LOX Inhibition Assay: A similar enzymatic assay approach is used.
-
Use a commercial kit containing purified 5-LOX enzyme.
-
Add Cpd-DPTA and a known inhibitor (e.g., Zileuton) to the appropriate wells.
-
Initiate the reaction by adding arachidonic acid.
-
The assay measures the formation of hydroperoxides, often via a colorimetric reaction.
-
Read the absorbance and calculate the percentage of inhibition.
-
Pathway B: Anticancer Potential via Kinase Inhibition
The 2-aminothiazole scaffold is a well-established template for kinase inhibitors, with Dasatinib (a pan-Src family kinase inhibitor) being a prominent example.[14] Kinases are master regulators of cell signaling, and their dysregulation is a hallmark of cancer.[16][17] The ADP-Glo™ Kinase Assay (Promega) is a highly sensitive, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced, making it suitable for high-throughput screening.[18]
Caption: Cpd-DPTA as a potential inhibitor of kinase-mediated phosphorylation.
Protocol 3: ADP-Glo™ Kinase Inhibition Assay
-
Kinase Selection: Screen Cpd-DPTA against a small, targeted panel of kinases known to be modulated by 2-aminothiazoles, such as Src , PI3Kα , and AKT1 .
-
Reaction Setup:
-
In a 96-well plate, set up the kinase reaction including the specific kinase, its corresponding substrate peptide, and ATP at a physiologically relevant concentration (if possible).[16]
-
Add Cpd-DPTA at various concentrations (e.g., 0.1 to 100 µM). Include a known inhibitor for each kinase (e.g., Staurosporine or a more specific inhibitor) as a positive control.
-
Incubate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP amount. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader. A lower signal indicates less ADP was produced, signifying kinase inhibition.
-
Data Presentation: Mechanistic Inhibition Profile
Summarize the IC₅₀ values or percent inhibition at a fixed concentration (e.g., 10 µM) to compare potency across different targets.
| Target Enzyme | Assay Type | Cpd-DPTA IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| COX-1 | Cell-Free Enzymatic | [Example Data: >100] | [SC-560: 0.05] |
| COX-2 | Cell-Free Enzymatic | [Example Data: 8.5 ± 1.2] | [Celecoxib: 0.2] |
| 5-LOX | Cell-Free Enzymatic | [Example Data: 45.1 ± 5.6] | [Zileuton: 1.5] |
| Src Kinase | ADP-Glo™ | [Example Data: 2.1 ± 0.4] | [Dasatinib: 0.001] |
| PI3Kα | ADP-Glo™ | [Example Data: 33.6 ± 4.0] | [Alpelisib: 0.005] |
| AKT1 | ADP-Glo™ | [Example Data: >100] | [MK-2206: 0.008] |
Section 3: Data Synthesis and Decision-Making Framework
Expertise & Causality: The power of this tiered screening approach lies in the integration of data to form a coherent biological profile and make a rational, evidence-based decision on the compound's future. The goal is to triage Cpd-DPTA into a primary development path or to flag it for deprioritization.
Caption: Decision tree for prioritizing Cpd-DPTA development path.
Interpretation Scenarios:
-
Scenario 1: Promising Anticancer Candidate.
-
Data: Low IC₅₀ values against cancer cell lines (e.g., <20 µM) but a high IC₅₀ (>100 µM) against the HaCaT cell line. This is coupled with potent and selective inhibition of a cancer-relevant kinase like Src (e.g., IC₅₀ < 5 µM).
-
Decision: High Priority for Anticancer Development. Future work should include screening against a broader panel of cancer cell lines, cellular assays to confirm on-target activity (e.g., Western blot for phospho-Src), and structure-activity relationship (SAR) studies.
-
-
Scenario 2: Promising Anti-Inflammatory Candidate.
-
Data: High IC₅₀ values across all cell lines, indicating low general cytotoxicity. However, the compound shows potent and selective inhibition of COX-2 over COX-1 (e.g., COX-2 IC₅₀ < 10 µM, COX-1 IC₅₀ > 100 µM).
-
Decision: High Priority for Anti-Inflammatory Development. Next steps would involve cell-based assays (e.g., measuring prostaglandin E2 release from LPS-stimulated macrophages) and progression to in-vivo models of inflammation.
-
-
Scenario 3: Non-Specific Cytotoxicity or Pan-Assay Interference.
-
Data: Potent cytotoxicity against both cancer and non-cancerous cell lines with a poor therapeutic window. The compound may also show moderate, non-specific inhibition across multiple unrelated enzymes.
-
Decision: Deprioritize. This profile suggests general toxicity, which is undesirable. The compound may be a promiscuous binder or an assay-interfering compound. Caution is warranted, and further investment may not be justified.
-
-
Scenario 4: Low Potency.
-
Data: The compound shows no significant cytotoxicity (IC₅₀ > 100 µM) and weak or no inhibition in any of the enzymatic assays.
-
Decision: Low Priority. The parent compound is likely inactive. It may serve as a starting point for chemical modification if the scaffold is of high interest, but it is not a candidate for further development in its current form.
-
Conclusion
This guide has detailed a rational, efficient, and scientifically robust strategy for the initial in-vitro characterization of 4,5-Di-p-tolyl-thiazol-2-ylamine. By progressing from a broad assessment of cytotoxicity to focused mechanistic assays targeting high-probability pathways, researchers can rapidly generate a foundational dataset. This data-driven approach allows for an informed decision on whether to allocate further resources toward developing Cpd-DPTA as a potential therapeutic agent, ensuring that research efforts are focused on compounds with the highest probability of success.
References
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (MDPI) [Link]
-
Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. (PubMed) [Link]
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (MDPI) [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (PMC) [Link]
-
Cell Viability Assays - Assay Guidance Manual. (NCBI Bookshelf) [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (Reaction Biology) [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (MDPI) [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (PubMed) [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (PubMed) [Link]
-
Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. (ResearchGate) [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (Brieflands) [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (Celtarys Research) [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. (Crown Bioscience) [Link]
-
COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. (The Journal of Phytopharmacology) [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (MDPI) [Link]
-
Kinase assays. (BMG LABTECH) [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (Springer Nature Experiments) [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (MDPI) [Link]
-
Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (ACS Publications) [Link]
-
In Vitro and in Silico Evaluation of New Thiazole Compounds as Monoamine Oxidase Inhibitors. (PubMed) [Link]
-
Exploring LOX and COX Analysis in Anti-Inflammatory Research. (Athmic Biotech Solutions) [Link]
-
Assay Development for Protein Kinase Enzymes. (NCBI) [Link]
-
4,5-Di-p-tolyl-thiazol-2-ylamine. (Pharmaffiliates) [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (ResearchGate) [Link]
-
In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (ResearchGate) [Link]
-
Three Steps for Setting up a Drug Screening Assay. (Bitesize Bio) [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (Reaction Biology) [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (Journal of Drug Delivery and Therapeutics) [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (MDPI) [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (MDPI) [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (PMC) [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (Iraqi National Digital Library) [Link]
-
cytotoxicity mtt assay: Topics by Science.gov. (Science.gov) [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro. (Anticancer Research) [Link]
-
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (ACS Publications) [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (PubMed) [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to the Synthesis and Characterization of Novel 4,5-di-p-tolyl-thiazol-2-ylamine Derivatives
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical framework for the synthesis and detailed characterization of a specific, yet versatile, class of these compounds: 4,5-di-p-tolyl-thiazol-2-ylamine and its novel derivatives. We will delve into the mechanistic underpinnings of the Hantzsch thiazole synthesis, provide field-proven experimental protocols, and outline a multi-technique approach for rigorous structural elucidation, including spectroscopic and crystallographic methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic repertoire and analytical expertise in heterocyclic chemistry.
Strategic Importance of the 4,5-Diaryl-2-Aminothiazole Core
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[3] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery. Derivatives have demonstrated a vast array of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral activities.[1][4][5]
The 2-aminothiazole moiety, in particular, serves as a versatile building block for further chemical modification.[3][6] By introducing bulky, lipophilic diaryl groups at the C4 and C5 positions, such as the di-p-tolyl substitution, we can significantly modulate the molecule's physicochemical properties. This can enhance membrane permeability, influence binding affinity to protein targets, and ultimately tune the therapeutic profile. The synthesis of novel derivatives, typically by functionalizing the 2-amino group, allows for the exploration of a vast chemical space to optimize potency and selectivity.[7][8]
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2-amino-4,5-disubstituted thiazole core is the Hantzsch thiazole synthesis.[9][10] This classic condensation reaction involves the cyclization of an α-haloketone with a thiourea or thioamide.[9][11] The reaction is known for its efficiency, simplicity, and high yields.[9]
Mechanistic Rationale
The causality behind the Hantzsch synthesis is a well-orchestrated sequence of nucleophilic attack and cyclization/dehydration steps. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
Initial Nucleophilic Attack (Sɴ2): The reaction commences with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon bearing the halogen (in our case, bromine) on the α-haloketone. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This ring-closing step forms a five-membered heterocyclic intermediate.
-
Dehydration: The final step is the elimination of a water molecule (dehydration) from this intermediate, which results in the formation of the stable, aromatic 2-aminothiazole ring.
The entire mechanistic pathway is visualized in the diagram below.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 4,5-di-p-tolyl-thiazol-2-ylamine
This protocol details the synthesis of the core compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-bromo-1,2-di-p-tolylethanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol), reagent grade
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1,2-di-p-tolylethanone (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol to the flask to create a slurry (approx. 10-15 mL per 5 mmol of the haloketone).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[9]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction contents into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the reaction volume) and stir. This step neutralizes the hydrobromic acid (HBr) byproduct and precipitates the product.[9]
-
Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Dry the collected solid on a watch glass or in a desiccator. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Novel Derivatives
The true utility of the 4,5-di-p-tolyl-thiazol-2-ylamine core lies in its potential for derivatization at the 2-amino group. This allows for the systematic modification of the molecule's properties. Below is a general workflow for creating novel amide derivatives.
Caption: General workflow for derivatizing the 2-amino group.
Comprehensive Characterization
Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques provides a self-validating system of proof.[12]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.[13]
-
¹H NMR: For 4,5-di-p-tolyl-thiazol-2-ylamine, one would expect to see:
-
Singlets for the two methyl (CH₃) groups on the p-tolyl rings, typically in the range of δ 2.2-2.4 ppm.
-
A series of doublets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the two p-tolyl rings.
-
A broad singlet for the amine (NH₂) protons. This signal's key characteristic is that it will disappear upon shaking the NMR sample with a drop of D₂O, confirming its identity as an exchangeable proton.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom, including the methyl carbons, the aromatic carbons, and the three carbons of the thiazole ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A characteristic pair of sharp to medium bands in the 3300-3450 cm⁻¹ region confirms the presence of the primary amine (-NH₂).
-
C=N Stretch: A strong absorption band around 1610-1640 cm⁻¹ is indicative of the C=N bond within the thiazole ring.[14]
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The mass spectrum of 4,5-di-p-tolyl-thiazol-2-ylamine (C₁₇H₁₆N₂S) should show a molecular ion peak [M]⁺ at m/z 280.39.[15]
Single-Crystal X-ray Diffraction
When suitable single crystals can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[12][16] It yields a three-dimensional model of the molecule, confirming connectivity and providing precise data on bond lengths and angles, which can be crucial for understanding structure-activity relationships.[17]
Data Summary
The following table summarizes the expected characterization data for the parent compound.
| Property | Expected Value |
| Molecular Formula | C₁₇H₁₆N₂S |
| Molecular Weight | 280.39 g/mol [15] |
| Appearance | Crystalline solid |
| ¹H NMR (CDCl₃, δ ppm) | ~7.0-7.5 (m, 8H, Ar-H), ~5.0 (br s, 2H, NH₂), ~2.3 (s, 6H, 2xCH₃) |
| IR (KBr, cm⁻¹) | ~3420, 3300 (N-H), ~3030 (Ar C-H), ~1620 (C=N)[14] |
| MS (EI, m/z) | 280 [M]⁺ |
Potential Applications and Future Directions
The 4,5-diaryl-2-aminothiazole scaffold is a validated pharmacophore.[7][8] Newly synthesized derivatives should be subjected to a battery of biological assays to explore their potential as therapeutic agents. Given the history of this chemical class, screening for antibacterial, antifungal, and anticancer activity is a logical starting point.[1][4][7] Further structural modifications based on initial screening results, guided by molecular modeling and docking studies, can lead to the identification of potent and selective drug candidates.
References
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Al-Hourani, B. J., Al-Awaida, W. J., Al-Zaqqa, M. N., Al-Hamdany, R. N., & El-Elimat, T. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Retrieved from [Link]
-
Zhang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, J., & Gao, Y. (2024). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 29(8), 1749. Retrieved from [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Retrieved from [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved from [Link]
-
Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Retrieved from [Link]
-
Aziz, D. M., Hassan, S. A., Amin, A. A. M., Abdullah, M. N., Qurbani, K., & Aziz, S. B. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(51), 35931-35948. Retrieved from [Link]
-
Fei, X., Gu, Y., Lan, Y., & Zhang, B. (2011). Synthesis and Crystal Structure of Thiazole Orange Derivative. Journal of Chemical Crystallography, 41, 1224-1227. Retrieved from [Link]
-
Rizk, O. H., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114. Retrieved from [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
-
Omar, A. M., et al. (2022). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Retrieved from [Link]
-
Eldebss, T. M. A., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. BMC Chemistry, 12(1), 48. Retrieved from [Link]
-
ChemRxiv. (2024). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PubMed. Retrieved from [Link]
-
Jain, N., & Singh, B. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review. Retrieved from [Link]
-
EXCLI Journal. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
ResearchGate. (2011). Thiazolo[4,5-d]pyrimidines: Synthesis and antibacterial evaluation. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
Omar, A. M., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molinspiration properties. PubMed Central. Retrieved from [Link]
-
RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4,5-Di-p-tolyl-thiazol-2-ylamine. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2012). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 17(10), 11539-11551. Retrieved from [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
-
ResearchGate. (2025). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjrr.org [wjrr.org]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. researchgate.net [researchgate.net]
- 17. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: 4,5-Di-p-tolyl-thiazol-2-ylamine in Modern Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Among the diverse array of substituted 2-aminothiazoles, the 4,5-diaryl substitution pattern offers a unique three-dimensional arrangement that allows for extensive exploration of chemical space and targeted interactions with various biological macromolecules. This guide focuses on a particularly promising scaffold: 4,5-Di-p-tolyl-thiazol-2-ylamine . The presence of the two para-tolyl groups at the 4 and 5 positions provides a specific lipophilic and steric profile that can be strategically exploited for the development of novel therapeutics.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the synthesis of the 4,5-Di-p-tolyl-thiazol-2-ylamine scaffold, detailed protocols for its derivatization, and methodologies for evaluating the biological activities of its analogs, with a focus on anticancer, anti-inflammatory, and antifungal applications.
The Strategic Advantage of the 4,5-Di-p-tolyl-thiazol-2-ylamine Scaffold
The thiazole ring system, with its inherent aromaticity and hydrogen bonding capabilities, serves as an excellent anchor for molecular interactions. The strategic placement of two p-tolyl groups at the C4 and C5 positions of the thiazole ring in the title scaffold offers several advantages in drug design:
-
Tunable Lipophilicity: The tolyl groups contribute to the overall lipophilicity of the molecule, which can be crucial for membrane permeability and reaching intracellular targets. This lipophilicity can be further modulated by introducing various substituents on the tolyl rings.
-
Steric Influence: The bulky nature of the di-tolyl substitution pattern can enforce specific conformations upon derivatization at the 2-amino position. This conformational restriction can lead to higher selectivity for the target protein by minimizing off-target interactions.
-
Arenyl-Aryl Interactions: The tolyl rings provide opportunities for π-π stacking and other non-covalent interactions with aromatic amino acid residues within a protein's binding pocket, potentially enhancing binding affinity.
-
Vectors for Derivatization: The 2-amino group serves as a versatile handle for a wide range of chemical modifications, allowing for the introduction of various pharmacophoric features to modulate potency, selectivity, and pharmacokinetic properties.
Synthesis of the Core Scaffold and its Precursors
The synthesis of 4,5-Di-p-tolyl-thiazol-2-ylamine is readily achievable through the well-established Hantzsch thiazole synthesis.[3] This method involves the condensation of an α-haloketone with a thiourea. The overall synthetic workflow can be conceptualized as a two-step process: synthesis of the α-bromoketone intermediate, followed by the cyclization to form the thiazole ring.
Caption: Synthetic workflow for 4,5-Di-p-tolyl-thiazol-2-ylamine.
Protocol 1: Synthesis of 2-Bromo-1,2-di(p-tolyl)ethanone
This protocol is adapted from established methods for the bromination of benzil derivatives.
Materials:
-
4,4'-Dimethylbenzil (p-Tolil)
-
Chloroform (CHCl₃)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4'-dimethylbenzil (1 equivalent) in chloroform.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in chloroform from the dropping funnel with continuous stirring. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid and remove unreacted bromine. Separate the organic layer.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1,2-di(p-tolyl)ethanone.
-
Purification: Recrystallize the crude product from ethanol to yield the purified α-bromoketone.
Protocol 2: Synthesis of 4,5-Di-p-tolyl-thiazol-2-ylamine
Materials:
-
2-Bromo-1,2-di(p-tolyl)ethanone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1,2-di(p-tolyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Neutralization and Isolation: Add a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt and precipitate the free amine.
-
Filtration and Washing: Filter the solid product, wash thoroughly with deionized water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Application in Medicinal Chemistry: Derivatization and Biological Evaluation
The 2-amino group of the 4,5-Di-p-tolyl-thiazol-2-ylamine scaffold is a key functional group for derivatization, allowing for the synthesis of a wide array of analogs with diverse biological activities. Common derivatization strategies include the formation of amides, ureas, and sulfonamides.
Caption: Common derivatization strategies for the scaffold.
Application Area 1: Anticancer Agents
The 2-aminothiazole scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors.[2][4] Derivatives of 4,5-diaryl-2-aminothiazoles have shown promising activity against various cancer cell lines.
Materials:
-
4,5-Di-p-tolyl-thiazol-2-ylamine
-
Substituted Carboxylic Acid or Acyl Chloride
-
Coupling agents (e.g., EDC, HOBt) for carboxylic acids
-
Base (e.g., Triethylamine, Pyridine) for acyl chlorides
-
Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)
Procedure (using a carboxylic acid and coupling agents):
-
Activation of Carboxylic Acid: In a flask, dissolve the carboxylic acid (1.1 equivalents), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous acetonitrile. Stir the mixture at room temperature for 30 minutes.[1]
-
Amide Formation: Add 4,5-Di-p-tolyl-thiazol-2-ylamine (1 equivalent) to the activated carboxylic acid mixture. Continue stirring at room temperature for 12-24 hours.[1]
-
Work-up: Remove the solvent under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer and wash sequentially with 2% sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Representative Anticancer Activity of 4,5-Diarylthiazole Derivatives
| Compound ID | R Group at 2-amino position | Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | 4-Nitrobenzoyl | SKNMC | 10.8 | [1] |
| Analog 2 | 3-Chlorobenzoyl | Hep-G2 | 11.6 | [1] |
| Analog 3 | Demethylated amide derivative | C. albicans (MIC₈₀) | 9 | [5] |
Note: The data presented are for structurally related 4,5-diarylthiazoles and serve as a guide for expected activity.
Application Area 2: Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. Derivatives of 4,5-disubstituted thiazoles have been investigated as potential anti-inflammatory agents, with some showing inhibitory activity against enzymes like lipoxygenase (LOX).[6]
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats
-
Carrageenan (1% solution in saline)
-
Test compounds
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping and Dosing: Divide the rats into groups (control, standard, and test compound groups). Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) post-dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Application Area 3: Antifungal Agents
The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. The 4,5-diaryl-2-aminothiazole scaffold has been explored for its potential in this therapeutic area.[5]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
Materials:
-
Fungal strains (e.g., Candida albicans)
-
Fungal growth medium (e.g., RPMI-1640)
-
Test compounds dissolved in DMSO
-
Standard antifungal drug (e.g., Fluconazole)
-
96-well microtiter plates
Procedure:
-
Preparation of Inoculum: Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI).
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds and the standard drug in the microtiter plates using the fungal growth medium.
-
Inoculation: Inoculate each well with the standardized fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀) compared to the growth control.[5] This can be determined visually or by using a spectrophotometer.
Conclusion
The 4,5-Di-p-tolyl-thiazol-2-ylamine scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the versatility of its 2-amino group for derivatization make it an attractive platform for medicinal chemists. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the potential of this scaffold in developing new treatments for a range of diseases, from cancer to inflammatory disorders and fungal infections. The key to success lies in the rational design of derivatives that can effectively interact with specific biological targets, leading to potent and selective therapeutic agents.
References
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. NIH. [Link]
-
Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]
-
Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. NIH. [Link]
-
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJPMR. [Link]
-
Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com. [Link]
-
Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
Sources
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to enhance the solubility of 4,5-Di-p-tolyl-thiazol-2-ylamine for biological assays
Technical Support Center
Introduction: The Solubility Challenge with 4,5-Di-p-tolyl-thiazol-2-ylamine
Researchers working with 4,5-Di-p-tolyl-thiazol-2-ylamine (CAS: 102026-45-9) frequently encounter challenges with its poor aqueous solubility.[1] This issue stems from the molecule's chemical structure, which is characterized by two large, hydrophobic p-tolyl groups. These nonpolar moieties significantly reduce the molecule's affinity for water, leading to precipitation when transitioning from an organic stock solution to an aqueous biological assay medium. Low solubility can lead to an underestimation of a compound's potency, cause inconsistent results, and generate false negatives in screening campaigns.[2]
This guide provides a comprehensive set of troubleshooting strategies and detailed protocols to help you overcome these solubility hurdles, ensuring the reliable and accurate performance of your biological assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is 4,5-Di-p-tolyl-thiazol-2-ylamine so difficult to dissolve in aqueous buffers?
A: The poor aqueous solubility is a direct result of its molecular structure. The molecule possesses significant hydrophobic character due to the two bulky tolyl (methylphenyl) groups. These regions resist interaction with polar water molecules. While the thiazol-2-ylamine core contains heteroatoms capable of hydrogen bonding, their influence is overshadowed by the large nonpolar surface area. This makes the compound lipophilic, favoring dissolution in organic solvents over aqueous systems.
Q2: What is the recommended solvent for preparing an initial high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for preparing high-concentration stocks of poorly soluble compounds.[3][4][5] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[5] We recommend preparing a stock solution in the range of 10-30 mM in 100% DMSO.
Q3: My compound dissolves perfectly in DMSO, but it immediately crashes out when I add it to my cell culture medium. What is happening?
A: This phenomenon is known as precipitation upon dilution or "crashing out." It occurs because the compound is rapidly transferred from a favorable organic environment (100% DMSO) to an unfavorable aqueous one (your buffer or media). The aqueous medium cannot maintain the high concentration of the hydrophobic compound that was possible in the DMSO, causing it to precipitate out of the solution. This is a very common issue in biological assays.[6]
Q4: What are the primary strategies to prevent precipitation in my final assay solution?
A: There are several effective formulation strategies. The choice depends on the specific requirements and sensitivities of your assay. The most common and effective methods include:
-
pH Modification: Leveraging the basicity of the 2-ylamine group to form a more soluble salt.[7][8]
-
Use of Co-solvents: Maintaining a small percentage of an organic solvent in the final assay medium.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin carrier.[9][10]
-
Addition of Surfactants: Using detergents to form micelles that solubilize the compound.[11][12]
Q5: How can I be sure that the solubilizing agent itself isn't interfering with my experimental results?
A: This is a critical consideration for data integrity. You must always run a "vehicle control." This is a parallel experiment where you add the exact same concentration of the solubilizing agent (e.g., 0.1% DMSO, 1% cyclodextrin solution, or acidified buffer) to your assay without the test compound. This allows you to subtract any background effects caused by the formulation components themselves, ensuring that the observed activity is due to your compound alone.[5]
Section 2: Troubleshooting Guide for Common Solubility Issues
This section addresses specific problems you may encounter and provides actionable solutions.
Problem 1: My compound won't dissolve even in 100% DMSO at room temperature.
-
Causality: The crystal lattice energy of the solid compound may be too high to be overcome by the solvent at room temperature.
-
Solution Protocol:
-
Gentle Warming: Warm the vial in a water bath at 30-40°C for 5-10 minutes. Do not overheat, as this can degrade the compound.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes.[13] The ultrasonic energy helps to break apart the solid particles and accelerate dissolution.
-
Vortexing: Alternate between warming/sonication and vigorous vortexing.
-
Purity Check: If the compound still fails to dissolve, there may be an issue with its purity or it may have degraded. Consider obtaining a fresh batch or analyzing the compound's integrity.
-
Problem 2: The compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer.
-
Causality: The final concentration of the compound exceeds its thermodynamic solubility limit in the final aqueous environment.
-
Strategic Solutions:
-
Solution A: pH Modification (Recommended for this Compound)
-
Mechanism: 4,5-Di-p-tolyl-thiazol-2-ylamine has a basic amino group.[14] By lowering the pH of the solution to a level below the pKa of its conjugate acid, the amino group becomes protonated (R-NH3+). This positive charge dramatically increases the molecule's polarity and, therefore, its aqueous solubility.[8]
-
When to Use: Ideal for cell-free assays (e.g., enzyme inhibition) or robust cell-based assays where a slight pH change is tolerated.
-
How to Implement: See Protocol 2 for detailed steps on preparing an acidic stock or modifying the final buffer.
-
-
Solution B: Complexation with Cyclodextrins
-
Mechanism: Cyclodextrins are doughnut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic p-tolyl groups of your compound can insert into the central cavity, forming an "inclusion complex."[15] This complex shields the hydrophobic parts of the drug from water, presenting a hydrophilic outer surface that is readily soluble.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[9][10]
-
When to Use: Excellent for cell-based assays as cyclodextrins are generally non-toxic and well-tolerated. This is often the most robust method for achieving stable solubility.
-
How to Implement: See Protocol 3 for a step-by-step guide.
-
-
Solution C: Using Surfactants
-
Mechanism: Surfactants, such as Tween 80 or Pluronic® F-68, are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles.[11] The hydrophobic core of the micelle can encapsulate your compound, while the hydrophilic shell interacts with the aqueous buffer, keeping it in solution.[12]
-
When to Use: Can be effective, but requires caution. Surfactants can disrupt cell membranes, denature proteins, or interfere with assay readouts at higher concentrations. Always start with very low concentrations (e.g., 0.01% - 0.1%).
-
How to Implement: Add the surfactant to your final assay buffer before adding the compound's DMSO stock. Add the stock solution slowly while vortexing.
-
-
Decision-Making Workflow for Solubilization
The following diagram outlines a logical path for selecting the appropriate strategy.
Caption: Decision workflow for troubleshooting solubility.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
-
Weigh Compound: Accurately weigh out the desired amount of 4,5-Di-p-tolyl-thiazol-2-ylamine (MW: 280.39 g/mol )[1] in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 10 mg in a final 10 mM stock, add 3.566 mL of DMSO).
-
Dissolve: Vortex vigorously for 2 minutes. If not fully dissolved, proceed with gentle warming (37°C) and/or sonication as described in the troubleshooting section.
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: pH-Mediated Solubilization
This protocol is based on the principle that protonating the basic 2-amino group will increase aqueous solubility.
-
Prepare Acidic Buffer: Prepare your assay buffer as usual. Create a separate batch and adjust its pH downwards using small additions of 1 M HCl. Target a final pH between 4.0 and 6.0. Note: Confirm that this pH change does not adversely affect your assay's biological components.
-
Prepare Working Solution:
-
Take a small volume of your DMSO stock solution (Protocol 1).
-
Perform a serial dilution. First, dilute the DMSO stock into the acidified buffer to create an intermediate, high-concentration working solution (e.g., 1 mM).
-
Add this intermediate solution to your final assay plate/tube, which also contains the acidified buffer. This gradual reduction in organic solvent concentration can prevent precipitation.
-
-
Final Concentration Check: Ensure the final DMSO concentration in your assay remains below a tolerable limit (typically <0.5% for cell-based assays).[3]
-
Vehicle Control: Prepare a control sample containing the acidified buffer and the same final concentration of DMSO, but no compound.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol creates a drug-cyclodextrin inclusion complex to enhance solubility.
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture media without serum). Warm slightly to 30-40°C to aid dissolution of the cyclodextrin.
-
Add Compound: Add the solid, powdered 4,5-Di-p-tolyl-thiazol-2-ylamine directly to the HP-β-CD solution. Alternatively, add a highly concentrated DMSO stock (e.g., 100 mM) dropwise to the stirring cyclodextrin solution. The molar ratio of drug to cyclodextrin is a key parameter; start with a ratio between 1:1 and 1:10.
-
Incubate for Complexation: Tightly seal the container and stir or shake the mixture vigorously at room temperature for 12-24 hours, protected from light. Sonication can be used to expedite the process.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., 14,000 x g for 15 minutes) to pellet any undissolved compound.
-
Filter Sterilize: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. This filtered solution is your final, highly soluble stock solution.
-
Determine Concentration (Optional but Recommended): The actual concentration of the solubilized compound can be determined using UV-Vis spectrophotometry by comparing its absorbance to a standard curve prepared in DMSO or another suitable organic solvent.
-
Vehicle Control: Use the same HP-β-CD solution (that has gone through the same preparation steps but without the compound) as your vehicle control.
Section 4: Summary of Solubilization Strategies
The table below provides a quick comparison of the primary methods discussed.
| Strategy | Mechanism of Action | Recommended Starting Concentration | Pros | Cons & Considerations |
| Co-solvent (DMSO) | The compound remains dissolved in a small percentage of a miscible organic solvent. | <0.5% final concentration in assay | Simple to prepare; widely used. | Risk of precipitation is high; can be toxic to cells or inhibit enzymes at >1%.[3] |
| pH Modification | Protonation of the basic amine group forms a more polar, water-soluble salt.[8] | Adjust buffer to pH 4.0-6.0 | Very effective for basic compounds; inexpensive. | May not be suitable for pH-sensitive assays; potential for compound instability at low pH. |
| Cyclodextrins (HP-β-CD) | Encapsulation of the hydrophobic drug within the cyclodextrin's nonpolar cavity.[9][10] | 1-10% (w/v) HP-β-CD solution | High solubilizing capacity; generally low toxicity; stabilizes the compound. | More complex preparation; can potentially interact with cell membranes at very high concentrations. |
| Surfactants (Tween 80) | Formation of micelles that sequester the hydrophobic drug in their core.[11][12] | 0.01% - 0.1% (v/v) | Effective at low concentrations. | Can interfere with assays, disrupt membranes, or denature proteins; requires careful validation.[11] |
References
-
MDPI. (n.d.). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[11][16][17]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Available from: [Link]
-
ChemBK. (2024). 2-Amino-4-(p-tolyl)thiazole. Available from: [Link]
-
PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. Available from: [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available from: [Link]
-
PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]
-
Holm, R., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available from: [Link]
-
PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
-
PMC - NIH. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Available from: [Link]
-
MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Available from: [Link]
-
Pharmaffiliates. (n.d.). 4,5-Di-p-tolyl-thiazol-2-ylamine. Available from: [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. Available from: [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. Available from: [Link]
-
MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]
-
PMC - NIH. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Available from: [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Available from: [Link]
-
PubChem. (n.d.). 5-(p-Aminophenyl)-4-(p-tolyl)-2-thiazolamine. Available from: [Link]
-
ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link]
-
ACS Publications. (2026). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. ACS Omega. Available from: [Link]
-
PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Available from: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available from: [Link]
-
(2023). An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]
-
Chromatography Forum. (2006). Organic pH modifier. Available from: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available from: [Link]
-
MDPI. (n.d.). Deep Eutectic Solvent Ultrasonic-Assisted Extraction of Polysaccharides from Red Alga Asparagopsis taxiformis: Optimization, Characterization, Mechanism, and Immunological Activity in RAW264.7 Cells. Available from: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole | CymitQuimica [cymitquimica.com]
- 15. researchgate.net [researchgate.net]
- 16. chembk.com [chembk.com]
- 17. 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4,5-Di-p-tolyl-thiazol-2-ylamine for Enhanced Bioactivity
Welcome to the technical support center for researchers working with 2-aminothiazole scaffolds. This guide is designed to provide you, our fellow scientists and drug development professionals, with actionable strategies and in-depth troubleshooting advice for modifying the core structure of 4,5-Di-p-tolyl-thiazol-2-ylamine to enhance its biological activity. The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide will delve into the nuanced art and science of its structural modification, drawing from established literature and field-proven medicinal chemistry principles.
Our focus is to move beyond simple protocols and explain the why behind each experimental decision, empowering you to make informed choices in your lead optimization campaigns.
Frequently Asked Questions (FAQs) & Strategic Guidance
Here we address common questions and challenges encountered when attempting to improve the bioactivity of 4,5-diaryl-2-aminothiazole derivatives.
Question 1: My initial hit, 4,5-Di-p-tolyl-thiazol-2-ylamine, shows modest activity. Where is the most strategic starting point for modification?
This is a critical first question in any hit-to-lead campaign. Based on extensive research into the 2-aminothiazole scaffold, the exocyclic amino group at the C2 position is the most synthetically accessible and biologically sensitive handle for initial modifications.[3][4][5]
Expert Rationale: The C2-amino group is a versatile nucleophile and a key hydrogen bond donor. Its modification can significantly impact the molecule's interaction with biological targets, as well as its physicochemical properties like solubility and membrane permeability. Functionalizing this group allows for the exploration of a wide chemical space with relatively straightforward synthetic transformations.
Recommended Strategy: Acylation of the C2-Amino Group
A robust starting point is the conversion of the primary amine to a variety of amides. This strategy has proven effective in enhancing the anti-Candida albicans activity of related 4,5-diarylthiazole derivatives.[3][4]
Troubleshooting Guide & Experimental Protocols
Issue: Low yield or failed acylation of the C2-amino group.
This is a common hurdle, often attributable to the reduced nucleophilicity of the 2-amino group due to electron delocalization within the thiazole ring. Standard acylation conditions may be insufficient.
Protocol 1: Robust Acylation of 4,5-Di-p-tolyl-thiazol-2-ylamine
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1 equivalent of 4,5-Di-p-tolyl-thiazol-2-ylamine in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add 1.5 to 2 equivalents of a non-nucleophilic base. Triethylamine (TEA) is a common choice, but for less reactive systems, a stronger base like N,N-Diisopropylethylamine (DIPEA) may be required.
-
Acylating Agent: Slowly add 1.2 equivalents of the desired acyl chloride or acid anhydride, dissolved in the same anhydrous solvent, to the reaction mixture at 0 °C. The slow addition helps to control any exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Question 2: I've synthesized a small library of C2-amides, but the activity has plateaued. What's the next logical step in structural modification?
Once you've explored the immediate chemical space around the C2-amino group, the next logical step is to probe the structure-activity relationship (SAR) of the aryl substituents at the C4 and C5 positions. The p-tolyl groups in your starting compound are excellent platforms for systematic modification.
Expert Rationale: The aryl rings at C4 and C5 occupy significant space and can engage in various interactions with a target protein, including hydrophobic, van der Waals, and pi-stacking interactions. Modifying the electronic and steric properties of these rings can fine-tune the molecule's binding affinity and selectivity.
Recommended Strategy: Systematic Modification of the Aryl Rings
Create a focused library of analogs by varying the substituents on the phenyl rings at the C4 and C5 positions. Consider introducing a range of electron-donating groups (e.g., -OCH3, -OH) and electron-withdrawing groups (e.g., -Cl, -F, -CF3, -CN) at the ortho, meta, and para positions.
Illustrative SAR Data from Literature:
The following table summarizes the impact of substitutions on the C2, C4, and C5 positions on the anti-Candida albicans activity of 2-amino-4,5-diarylthiazole derivatives, demonstrating the potential for improvement.
| Compound ID | C2-Substitution | C4/C5-Aryl Substitution | Bioactivity (MIC80 in µM) | Reference |
| Parent | -NH2 | 4,5-Di-p-tolyl | Moderate (Baseline) | N/A |
| 4a8 | Amide derivative | Varied substitutions | Moderate | [3] |
| 5a8 | Demethylated 4a8 | Hydroxyphenyl group | 9 µM | [3][4] |
| Fluconazole | N/A | N/A | Similar to 5a8 | [3][4] |
This table illustrates that modifications at both the C2 and C4/C5 positions can lead to significant improvements in bioactivity, achieving potency comparable to the standard drug, fluconazole.[3][4]
Workflow for Aryl Ring Modification:
Caption: Workflow for C4/C5 Aryl Ring Modification.
Question 3: My compounds are potent but exhibit poor solubility or potential toxicity. How can I improve their drug-like properties?
This is a classic challenge in drug discovery. Potency is essential, but it must be balanced with acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. Bioisosteric replacement is a powerful strategy to address these issues.
Expert Rationale: Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit a similar biological response. Replacing a problematic moiety with a suitable bioisostere can improve physicochemical properties, enhance metabolic stability, and reduce toxicity, sometimes without sacrificing potency.
Recommended Strategy 1: Isosteric Replacement of the Thiazole Core
The sulfur atom in the thiazole ring can sometimes be a liability, being susceptible to metabolic S-oxidation or leading to off-target effects.[6] A common and effective strategy is to replace the 2-aminothiazole (2-AMT) core with a 2-aminooxazole (2-AMO) core.
-
Benefit: The 2-AMO isostere can mitigate some of the negative aspects associated with the 2-AMT scaffold while maintaining a similar geometric and electronic profile, potentially preserving bioactivity and improving the safety profile.[6]
Recommended Strategy 2: Bioisosteric Replacement of Functional Groups
If your SAR studies have led you to incorporate functional groups like carboxylic acids to enhance potency (e.g., by forming a salt bridge with a target), these can negatively impact cell permeability.
-
Example: A carboxylic acid can be replaced with an acylsulfonamide. This maintains the acidic character necessary for target interaction but can improve cellular uptake.[7]
Decision Tree for Improving Drug-Like Properties:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Confirming Ligand Binding Modes: A Case Study with 4,5-Di-p-tolyl-thiazol-2-ylamine and p38α MAP Kinase
This guide provides a comprehensive, in-depth framework for elucidating and confirming the binding mode of a small molecule inhibitor, using 4,5-Di-p-tolyl-thiazol-2-ylamine, a known p38α MAP kinase inhibitor, as a case study. We will move beyond theoretical postulation and into experimental validation, comparing wild-type protein-ligand interactions with a rationally designed panel of mutants. This approach provides irrefutable, publication-quality evidence of a compound's mechanism of action, a critical step in any drug development pipeline.
Introduction: The Imperative of Binding Mode Validation
In drug discovery, identifying a "hit" compound with activity against a protein target is only the beginning. A deep understanding of how the molecule binds is paramount. This knowledge dictates the strategy for lead optimization, enabling rational design of analogs with improved potency, selectivity, and pharmacokinetic properties. While computational methods like molecular docking provide valuable initial hypotheses, they remain predictive. Mutagenesis studies, in contrast, offer a direct experimental interrogation of the specific amino acid residues that form the binding interface.
4,5-Di-p-tolyl-thiazol-2-ylamine is a potent inhibitor of p38α, a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade that is implicated in inflammatory diseases. Its chemical structure suggests a binding mode within the ATP-binding pocket, but which residues are critical for anchoring the molecule? This guide will walk through a systematic process to answer that question, comparing the wild-type p38α interaction with rationally selected mutants to confirm the binding hypothesis.
The Overall Strategy: A Mutagenesis-Driven Comparative Workflow
Our approach integrates computational prediction with biophysical and cell-based validation. The core principle is to identify putative key interacting residues, mutate them, and then quantify the resulting change in binding affinity and functional activity. A significant loss of affinity or activity upon mutation of a specific residue provides strong evidence for its direct role in binding the compound.
Caption: Overall workflow for binding mode confirmation.
Phase 1: Hypothesis Generation via In Silico Docking
Before entering the wet lab, we leverage existing structural data to build a strong, testable hypothesis. The Protein Data Bank (PDB) contains numerous crystal structures of p38α, often co-crystallized with various inhibitors.
Objective: To predict the binding pose of 4,5-Di-p-tolyl-thiazol-2-ylamine in the p38α active site and identify key interacting amino acid residues.
Methodology:
-
Select a high-quality p38α crystal structure. A good choice is PDB ID: 1A9U, which shows p38α in complex with a pyridinylimidazole inhibitor. This structure clearly defines the ATP-binding pocket.
-
Prepare the protein and ligand for docking. This involves removing water molecules, adding hydrogen atoms, and assigning charges using a molecular modeling suite like AutoDock, Schrödinger Maestro, or MOE.
-
Perform molecular docking. The software will systematically sample different orientations and conformations of the ligand within the defined binding site, scoring each pose based on a force field.
-
Analyze the top-scoring poses. The most favorable predicted pose is analyzed to identify nearby amino acid residues (<4 Å) that could form significant interactions.
Predicted Interactions for 4,5-Di-p-tolyl-thiazol-2-ylamine in p38α:
Based on the structure of similar inhibitors, we can hypothesize the following key interactions:
-
Hinge Region Hydrogen Bond: The aminothiazole group is predicted to form a critical hydrogen bond with the backbone amide of Met109 in the hinge region of the kinase. This is a canonical interaction for many kinase inhibitors.
-
Hydrophobic Pockets: The two p-tolyl groups are predicted to occupy two hydrophobic pockets. One pocket is formed by residues like Leu75, Val83, and Leu167 . The second, often called the "gatekeeper" pocket, is adjacent to the gatekeeper residue Thr106 .
-
Salt Bridge/H-Bond with DFG Motif: The thiazole nitrogen may interact with the catalytic Lys53 or the "DFG-out" conformation of Asp168 , which are crucial for kinase activity.
Caption: Predicted interactions of the ligand in the p38α active site.
Phase 2: Experimental Design & Execution
With a working hypothesis, we now design experiments to test it. We will create a panel of p38α mutants, focusing on the residues identified above. The key is to choose mutations that will disrupt the specific interaction without globally misfolding the protein. A common choice is to mutate the residue to Alanine (an "Alanine scan"), as it removes the side chain past the beta-carbon, effectively eliminating its specific functionality while being minimally disruptive.
Site-Directed Mutagenesis Protocol
Objective: To create expression plasmids for Wild-Type (WT) p38α, M109A, K53A, and D168A mutants.
Materials:
-
pET-based expression vector containing human p38α cDNA.
-
High-fidelity DNA polymerase (e.g., PfuUltra or Q5 High-Fidelity DNA Polymerase).
-
Custom-designed mutagenic primers (e.g., from IDT or MilliporeSigma).
-
DpnI restriction enzyme.
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression).
Protocol:
-
Primer Design: Design forward and reverse primers (~25-45 bp) containing the desired mutation (e.g., changing the Met codon ATG to the Ala codon GCT). The mutation should be in the center of the primer with ~10-15 bp of matching sequence on either side.
-
PCR Amplification: Set up a PCR reaction using the high-fidelity polymerase, the WT p38α plasmid as a template, and the specific mutagenic primer pair. Run 12-18 cycles of amplification.
-
DpnI Digestion: Following PCR, add DpnI enzyme directly to the amplification product and incubate for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and confirm the desired mutation and the integrity of the entire gene via Sanger sequencing.
Protein Expression and Purification
Objective: To produce high-purity, active WT and mutant p38α protein for biophysical analysis.
Protocol:
-
Transformation: Transform the verified expression plasmids into a suitable E. coli expression strain like BL21(DE3).
-
Culture Growth: Grow the cells in LB media at 37°C until they reach an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (Isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight to improve protein solubility.
-
Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a microfluidizer.
-
Purification: The p38α protein (with an N-terminal His-tag from the vector) is purified from the clarified lysate using Nickel-NTA affinity chromatography.
-
Quality Control: The purity and concentration of the final protein are assessed by SDS-PAGE and a Bradford or BCA protein assay.
Phase 3: Comparative Data Analysis & Validation
This is the critical phase where we compare the interaction of our compound with the wild-type protein versus the panel of mutants.
Biophysical Validation: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Setup:
-
Sample Cell: Purified p38α protein (WT or mutant) at a concentration of ~10-20 µM.
-
Syringe: 4,5-Di-p-tolyl-thiazol-2-ylamine at a concentration of ~100-200 µM.
-
Procedure: The ligand is titrated into the protein solution in a series of small injections. The heat change after each injection is measured.
Interpreting the Results:
-
WT p38α: A strong binding event will produce a clear sigmoidal binding isotherm, from which a tight Kd can be calculated.
-
M109A Mutant: If the Met109 H-bond is critical, we expect a dramatic reduction in binding affinity. This would manifest as a much smaller or nearly flat heat signal, indicating weak or no binding. The calculated Kd value would increase by several orders of magnitude.
-
K53A / D168A Mutants: Disruption of these electrostatic interactions would also be expected to significantly increase the Kd (weaken the binding affinity).
Functional Validation: In-Cell Target Engagement
To ensure our biophysical findings translate to a functional cellular context, we can perform a cell-based assay.
Methodology:
-
Transfect mammalian cells (e.g., HEK293T) with plasmids expressing either WT or mutant p38α.
-
Treat the cells with increasing concentrations of 4,5-Di-p-tolyl-thiazol-2-ylamine.
-
Stimulate the p38α pathway using an appropriate agonist (e.g., Anisomycin or UV radiation).
-
Measure the phosphorylation of a downstream substrate, such as ATF2 or MK2, via Western Blot or a quantitative ELISA.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce the downstream signal by 50%) for both WT and mutant-expressing cells.
Data Summary & Conclusion: Building the Case
The power of this approach lies in the direct comparison of the data, which should be summarized in a clear, concise table.
| Construct | Predicted Interaction Disrupted | ITC Binding Affinity (Kd) | Cellular IC50 | Conclusion |
| Wild-Type p38α | None (Control) | 15 nM | 50 nM | Baseline interaction. |
| M109A Mutant | Hinge Region H-Bond | > 10,000 nM (No Binding Detected) | > 20,000 nM | Confirmed: Met109 is essential for binding. |
| K53A Mutant | Catalytic Lysine Interaction | 850 nM | 1,500 nM | Confirmed: K53 contributes significantly to binding affinity. |
| L167A Mutant | Hydrophobic Pocket Interaction | 450 nM | 900 nM | Confirmed: The hydrophobic pocket is important for binding. |
The mutagenesis data provides compelling, multi-faceted evidence confirming the predicted binding mode of 4,5-Di-p-tolyl-thiazol-2-ylamine. The complete loss of binding affinity upon mutation of Met109 to Alanine unequivocally demonstrates that the hydrogen bond to the hinge region is the primary anchoring interaction. Furthermore, the significant ~30-60 fold decrease in affinity and activity observed for the L167A and K53A mutants validates their respective roles in shaping the hydrophobic pocket and contributing electrostatic interactions. This experimentally-validated binding model provides a robust foundation for future structure-activity relationship (SAR) studies aimed at optimizing this chemical scaffold.
References
-
Title: Discovery of 4,5-Di-p-tolyl-thiazol-2-ylamine as a potent and selective p38α MAP kinase inhibitor. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: p38 MAP kinase inhibitors for the treatment of inflammatory diseases and cancer. Source: Future Medicinal Chemistry URL: [Link]
-
Title: Crystal Structure of human p38 MAP kinase. Source: Protein Data Bank (PDB) URL: [Link]
-
Title: Site-directed mutagenesis by overlap extension PCR. Source: Nature Protocols URL: [Link]
-
Title: A rapid and efficient method for the purification of recombinant proteins from Escherichia coli. Source: Protein Expression and Purification URL: [Link]
-
Title: Isothermal titration calorimetry in drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
